5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
This compound belongs to a class of pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives, characterized by a fused heterocyclic core and functionalized with a 4-(4-fluorophenyl)piperazine moiety. The structure combines a phenyl group at position 2 of the pyrazolo-triazinone core and a 2-oxoethyl linker connecting to the piperazine ring. Such modifications are designed to enhance binding affinity to biological targets, particularly in the central nervous system (CNS), where arylpiperazines are known to interact with serotonin and dopamine receptors . The fluorophenyl group may improve metabolic stability and lipophilicity, influencing pharmacokinetic properties like membrane permeability and bioavailability .
Properties
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(31)15-29-23(32)21-14-20(26-30(21)16-25-29)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIBMFVEWLTCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is an enzyme that aids in the colonization and maintenance of highly pathogenic bacteria. Therefore, inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections.
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity. This inhibition prevents the enzyme from aiding in the colonization and maintenance of highly pathogenic bacteria.
Biochemical Pathways
The compound affects the biochemical pathway involving the urease enzyme. By inhibiting the activity of the urease enzyme, it disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves. This disruption can help prevent ureolytic bacterial infections.
Biochemical Analysis
Biochemical Properties
5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with human equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. The interaction with these transporters is non-competitive and irreversible, reducing the Vmax of [3H]uridine uptake without affecting the Km. The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the uptake of nucleosides, which are crucial for nucleotide synthesis and cellular energy metabolism. Additionally, the compound does not affect cell viability, protein expression, or the internalization of ENT1 and ENT2, indicating its specificity and minimal cytotoxicity.
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of ENT1 and ENT2, leading to enzyme inhibition. Molecular docking analysis has shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors. This unique binding interaction contributes to its specificity and efficacy as an inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound is stable under standard laboratory conditions, and its inhibitory effects on ENT1 and ENT2 are sustained over extended periods. Long-term studies have shown that the compound maintains its activity without significant degradation, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ENT1 and ENT2 without causing adverse effects. At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited
Metabolic Pathways
This compound: is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors that regulate nucleotide synthesis and adenosine function. Its inhibitory effects on ENT1 and ENT2 can alter metabolic flux and metabolite levels, impacting cellular energy balance and nucleotide availability.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to ENT1 and ENT2, which are widely expressed in various tissues. This distribution pattern is crucial for its efficacy as an inhibitor.
Subcellular Localization
The subcellular localization of This compound is primarily within the plasma membrane, where ENT1 and ENT2 are located. The compound’s activity and function are closely tied to its presence in this compartment, as it directly interacts with the transporters embedded in the membrane. Post-translational modifications and targeting signals may further influence its localization and activity.
Biological Activity
The compound 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound includes a pyrazolo-triazine core with a piperazine substituent and a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C26H28FN5O3 |
| Molecular Weight | 463.53 g/mol |
| CAS Number | 941938-25-6 |
Antimicrobial Activity
Studies have shown that compounds containing the piperazine moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound demonstrated antibacterial activity against various strains, with IC50 values indicating potent inhibition. A related study found that synthesized compounds with piperidine and oxadiazole functionalities displayed strong antibacterial effects, suggesting that similar mechanisms may be present in our compound of interest .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that piperazine derivatives can inhibit acetylcholinesterase (AChE) and urease enzymes. For example, compounds with similar structural motifs were evaluated for AChE inhibition, yielding promising results with IC50 values in the micromolar range . The inhibition of these enzymes is significant for developing treatments for conditions like Alzheimer's disease and bacterial infections.
Anticancer Potential
Initial investigations into the anticancer properties of compounds related to our target have shown that they can induce apoptosis in cancer cell lines. The presence of the triazine ring is often associated with cytotoxic activity against various cancer types. Studies have reported that similar structures exhibit selective cytotoxicity against tumor cells while sparing normal cells .
Case Study 1: Antimicrobial Efficacy
In a study focusing on synthesized piperazine derivatives, several compounds were evaluated for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar functionalities to our target compound had IC50 values ranging from 1 to 10 µM, significantly lower than traditional antibiotics .
Case Study 2: Enzyme Inhibition Profile
A series of piperazine-based compounds were tested for their inhibitory effects on AChE and urease. The most potent inhibitors exhibited IC50 values as low as 0.63 µM for AChE, suggesting that our compound could similarly affect these enzymes . This highlights its potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
Scientific Research Applications
Structural Characteristics
This compound features a complex heterocyclic structure that combines elements of pyrazole and triazine moieties. The presence of a piperazine ring and a fluorophenyl group enhances its biological activity and solubility. The molecular formula is with a molecular weight of approximately 445.5 g/mol .
Medicinal Chemistry Applications
Antitumor Activity
The pyrazolo[1,5-d]triazine scaffold is recognized for its anticancer properties. Research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyrazolo structure can enhance its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase, which is implicated in melanin production and linked to various skin disorders. In vitro studies have demonstrated that derivatives of this compound can act as competitive inhibitors of tyrosinase, suggesting potential applications in dermatological treatments .
Case Study 1: Antitumor Efficacy
A study published in Molecules highlighted the synthesis of various pyrazolo[1,5-d]triazines and their evaluation against human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values in the low micromolar range. This suggests that these compounds could serve as lead candidates for further development into anticancer agents .
Case Study 2: Tyrosinase Inhibition
In another investigation focusing on enzyme inhibition, researchers synthesized a series of compounds based on the pyrazolo[1,5-d]triazine framework. The findings revealed that some derivatives displayed potent inhibitory activity against tyrosinase with IC50 values significantly lower than those of standard inhibitors. This positions these compounds as promising candidates for treating hyperpigmentation disorders .
Material Science Applications
Recent advancements in materials science have also explored the use of pyrazolo[1,5-d]triazine derivatives as functional materials due to their photophysical properties. These compounds can potentially be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to form stable crystalline structures with desirable electronic properties .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethylphenyl group in the analogue from increases molecular weight but may reduce solubility compared to the target’s phenyl group.
- Linker Modifications : The propynyl linker in replaces the 2-oxoethyl group, likely reducing hydrogen-bonding capacity but enhancing rigidity and metabolic resistance.
Pharmacological and Physicochemical Comparisons
Permeability and Lipophilicity
Studies on fluconazole derivatives (e.g., compounds with thiazolo[4,5-d]pyrimidine cores) demonstrate that fluorinated aryl groups enhance lipophilicity and membrane permeability . The target compound’s 4-fluorophenylpiperazine moiety likely confers similar advantages over non-fluorinated analogues, as seen in CNS-targeting drugs where fluorine improves blood-brain barrier penetration .
Receptor Binding and Selectivity
Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) due to their affinity for serotonin (5-HT1A/2A) and dopamine (D2) receptors. The target compound’s piperazine group may exhibit comparable interactions, while the pyrazolo-triazinone core could reduce off-target effects compared to simpler triazole or pyrimidine derivatives .
Metabolic Stability
The pyrazolo-triazinone core is less prone to oxidative metabolism than pyrazolo[3,4-d]pyrimidines (e.g., Example 76 in ), which contain labile methyl or morpholine groups. This stability is critical for prolonged therapeutic action.
Q & A
Q. What are the optimal synthetic routes for preparing 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo-triazinone core via cyclization of substituted pyrazole precursors under acidic or basic conditions.
- Step 2 : Introduction of the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents).
- Step 3 : Alkylation or acylation to attach the 2-oxoethyl linker. Critical conditions include inert atmospheres (N₂/Ar), controlled temperatures (60–100°C), and solvents like DMF or dichloromethane. Yields range from 40–65% after purification via column chromatography .
Q. How is the structural integrity of the compound validated post-synthesis?
Analytical methods include:
- ¹H/¹³C NMR : Confirms regiochemistry of the pyrazolo-triazinone core and piperazine substitution patterns.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., observed [M+H]⁺ vs. calculated).
- X-ray crystallography (if feasible): Resolves ambiguity in stereochemistry or ring conformations .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in analogs with similar piperazine-pyrazolo-triazinone scaffolds?
Contradictions often arise from subtle structural variations. For example:
- Fluorine positioning : 4-fluorophenyl vs. 2-fluorophenyl substituents alter electronic properties, impacting receptor binding (e.g., serotonin vs. dopamine receptor affinity).
- Linker flexibility : Ethyl vs. oxoethyl linkers modulate conformational freedom, affecting potency. A systematic SAR (Structure-Activity Relationship) approach, combined with molecular docking, is recommended to isolate critical pharmacophores .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- In silico ADMET prediction : Tools like SwissADME predict metabolic soft spots (e.g., piperazine N-oxidation).
- Metabolite identification : LC-MS/MS analysis of microsomal incubations identifies vulnerable sites (e.g., methyl groups on triazinone rings).
- Structural modifications : Introducing electron-withdrawing groups (e.g., CF₃) or steric hindrance near labile sites reduces oxidative metabolism .
Q. What experimental designs address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability.
- Amorphous solid dispersions : Enhance bioavailability via spray drying with polymers (e.g., HPMCAS).
- pH-solubility profiling : Adjust buffer pH to exploit ionizable groups (e.g., piperazine pKa ~8.5) .
Methodological Notes
- Contradiction Analysis : Cross-validate bioassay results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Scale-up Challenges : Optimize stoichiometry and solvent recycling to improve yield in multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
